Benzaldehyde, 5-benzoyl-2-hydroxy-
Description
Benzaldehyde, 5-benzoyl-2-hydroxy- (IUPAC: 2-hydroxy-5-benzoylbenzaldehyde), is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a benzoyl group (-COC₆H₅) at the 5-position of the benzene ring. The benzoyl substituent distinguishes it from simpler derivatives by introducing a bulky aromatic ketone group, which likely enhances lipophilicity and influences reactivity .
Properties
CAS No. |
14898-78-3 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-benzoyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O3/c15-9-12-8-11(6-7-13(12)16)14(17)10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
RPQGBBKISKLMCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-2-HYDROXYBENZALDEHYDE typically involves the formylation of phenol derivatives. One common method is the Reimer-Tiemann reaction, which involves the reaction of phenol with chloroform in the presence of a strong base such as sodium hydroxide . This reaction produces ortho-hydroxybenzaldehyde, which can then be further modified to introduce the benzoyl group.
Industrial Production Methods
Industrial production of 5-BENZOYL-2-HYDROXYBENZALDEHYDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-2-HYDROXYBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated benzaldehydes and other substituted derivatives.
Scientific Research Applications
5-BENZOYL-2-HYDROXYBENZALDEHYDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BENZOYL-2-HYDROXYBENZALDEHYDE involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of benzaldehyde derivatives with substitutions at the 2- and 5-positions:
*Estimated based on structural analogs.
Key Observations :
- Molecular Weight : The benzoyl group in the target compound significantly increases molecular weight compared to halogen or alkoxy substituents.
- Solubility : While hydroxyl and aldehyde groups favor water solubility, the bulky benzoyl group likely reduces it, favoring organic solvents.
- Reactivity : The electron-withdrawing benzoyl group may deactivate the benzene ring, altering electrophilic substitution patterns compared to electron-donating groups like -OCH₃ .
Biological Activity
Benzaldehyde, 5-benzoyl-2-hydroxy- (CAS No. 14898-78-3), is an aromatic aldehyde with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The following sections detail its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzaldehyde, 5-benzoyl-2-hydroxy- is characterized by the presence of both a hydroxyl group and a benzoyl substituent. This unique structure enhances its reactivity and biological interactions:
| Property | Description |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 230.23 g/mol |
| Functional Groups | Aldehyde, Hydroxyl, Aromatic |
Biological Activities
Research indicates that Benzaldehyde, 5-benzoyl-2-hydroxy- exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic functions essential for microbial survival.
- Anticancer Effects : Preliminary investigations suggest that Benzaldehyde, 5-benzoyl-2-hydroxy- may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines, potentially through the modulation of apoptotic pathways.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases.
The biological effects of Benzaldehyde, 5-benzoyl-2-hydroxy- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The hydroxyl group allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may also interact with cell surface receptors, modulating signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies highlight the biological relevance of Benzaldehyde, 5-benzoyl-2-hydroxy-:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of Benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that Benzaldehyde, 5-benzoyl-2-hydroxy- exhibited a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics.
- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that treatment with Benzaldehyde, 5-benzoyl-2-hydroxy- resulted in a dose-dependent reduction in the viability of breast cancer cells (MCF-7). The study reported an IC50 value indicating effective inhibition at relatively low concentrations.
Comparative Analysis with Similar Compounds
Benzaldehyde, 5-benzoyl-2-hydroxy- can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Unique Properties |
|---|---|
| Salicylaldehyde | Strong antimicrobial activity |
| Benzophenone | Known for UV absorption properties |
| 2-Hydroxybenzaldehyde | Similar reactivity but less complex |
Benzaldehyde, 5-benzoyl-2-hydroxy-'s combination of hydroxyl and benzoyl functionalities enhances its reactivity and potential applications compared to simpler derivatives like salicylaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
